(2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate

Catalog No.
S669781
CAS No.
112741-50-1
M.F
C21H23NO4
M. Wt
353.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-...

CAS Number

112741-50-1

Product Name

(2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate

IUPAC Name

tert-butyl (2S,3R)-6-oxo-2,3-diphenylmorpholine-4-carboxylate

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C21H23NO4/c1-21(2,3)26-20(24)22-14-17(23)25-19(16-12-8-5-9-13-16)18(22)15-10-6-4-7-11-15/h4-13,18-19H,14H2,1-3H3/t18-,19+/m1/s1

InChI Key

MRUKRSQUUNYOFK-MOPGFXCFSA-N

SMILES

CC(C)(C)OC(=O)N1CC(=O)OC(C1C2=CC=CC=C2)C3=CC=CC=C3

Synonyms

tert-Butyl (2S,3R)-(+)-6-Oxo-2,3-diphenyl-4-morpholinecarboxylate; (2S,3R)-tert-Butyl 6-Oxo-2,3-diphenylmorpholine-4-carboxylate; N-Boc-(2S,3R)-(+)-6-Oxo-2,3-diphenyl-4-morpholinecarboxylate; (5S,6R)-(+)-4-Boc-5,6-diphenyl-2-morpholinone;

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)OC(C1C2=CC=CC=C2)C3=CC=CC=C3

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=O)O[C@H]([C@H]1C2=CC=CC=C2)C3=CC=CC=C3

Boc-DP-Morpholine is a synthetic organic molecule containing a morpholine ring fused with a six-membered cyclic amide. The tert-butyl group (Boc) protects the amine group, and the molecule has a carbonyl group (oxo) at position 6 and two phenyl rings attached to positions 2 and 3.

Information on its origin and specific significance in scientific research is currently limited. However, the presence of a morpholine ring and a protected amine suggests potential applications in medicinal chemistry or organic synthesis as a building block for more complex molecules [].


Molecular Structure Analysis

The key features of Boc-DP-Morpholine's structure include:

  • Morpholine ring: A five-membered heterocyclic ring containing one nitrogen atom and four oxygen atoms. This ring structure offers conformational flexibility and can participate in hydrogen bonding [].
  • Protected amine: The tert-butyl group (Boc) protects the primary amine group, making it less reactive and allowing for further functionalization at a later stage [].
  • Carbonyl group: The carbonyl group (C=O) at position 6 can participate in various reactions, such as nucleophilic addition and condensation reactions [].
  • Phenyl rings: The two phenyl rings contribute to the molecule's lipophilicity (fat-solubility) and aromatic character, potentially influencing its biological properties [].

Chemical Reactions Analysis

  • Deprotection: Removal of the Boc protecting group using acidic conditions to reveal the free amine group [].
  • Nucleophilic addition: The carbonyl group can react with nucleophiles like alcohols or amines to form new bonds [].
  • Condensation reactions: The amine group (after deprotection) or the carbonyl group can participate in condensation reactions to form more complex molecules [].

XLogP3

3.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Tert-Butyl (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate

Dates

Modify: 2023-08-15

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